2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol
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Overview
Description
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol is a complex organic compound with the molecular formula C42H85NO5 It is known for its unique structure, which includes a long-chain fatty acid amide linked to a triol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol typically involves the reaction of a long-chain fatty acid with an amino alcohol. One common method includes the condensation of tetracosanoic acid with 1,3,4-octadecanetriol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of tetracosanoic acid derivatives.
Reduction: Formation of long-chain amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-octadecanetriol: Similar structure but lacks the long-chain fatty acid moiety.
Phytosphingosine: Contains a similar triol structure but with different fatty acid chains.
Uniqueness
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol is unique due to its specific combination of a long-chain fatty acid and a triol. This structure imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
919097-09-9 |
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Molecular Formula |
C42H87NO4 |
Molecular Weight |
670.1 g/mol |
IUPAC Name |
2-(2-hydroxytetracosylamino)octadecane-1,3,4-triol |
InChI |
InChI=1S/C42H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-39(45)37-43-40(38-44)42(47)41(46)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h39-47H,3-38H2,1-2H3 |
InChI Key |
YUZVVRGZSPXZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CNC(CO)C(C(CCCCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
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